molecular formula C8H5FIN B6233654 2-(4-fluoro-2-iodophenyl)acetonitrile CAS No. 70931-60-1

2-(4-fluoro-2-iodophenyl)acetonitrile

Cat. No.: B6233654
CAS No.: 70931-60-1
M. Wt: 261.03 g/mol
InChI Key: YKARYCZNSIRPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluoro-2-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H5FIN. It is characterized by the presence of a fluoro group and an iodo group attached to a phenyl ring, along with an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-2-iodophenyl)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenyl derivative, such as 4-fluoro-2-iodobenzene.

    Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the starting material with a cyanide source, such as sodium cyanide or potassium cyanide, under appropriate conditions.

    Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and solvents.

    Optimized Conditions: Optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

    Purification: Employing purification techniques, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-2-iodophenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles, such as amines or thiols, can be used in substitution reactions under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Compounds with new functional groups replacing the fluoro or iodo groups.

Scientific Research Applications

2-(4-fluoro-2-iodophenyl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluoro-2-iodophenyl)acetonitrile depends on its specific application. In general, the compound may interact with molecular targets, such as enzymes or receptors, through its functional groups. The fluoro and iodo groups can influence the compound’s reactivity and binding affinity, while the nitrile group can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)acetonitrile: Lacks the iodo group, which affects its reactivity and applications.

    2-(4-iodophenyl)acetonitrile: Lacks the fluoro group, resulting in different chemical properties.

    2-(4-chloro-2-iodophenyl)acetonitrile: Contains a chloro group instead of a fluoro group, leading to variations in reactivity.

Uniqueness

2-(4-fluoro-2-iodophenyl)acetonitrile is unique due to the presence of both fluoro and iodo groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

70931-60-1

Molecular Formula

C8H5FIN

Molecular Weight

261.03 g/mol

IUPAC Name

2-(4-fluoro-2-iodophenyl)acetonitrile

InChI

InChI=1S/C8H5FIN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2

InChI Key

YKARYCZNSIRPKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)I)CC#N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.